3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Description
3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C24H18ClFN2O2S and its molecular weight is 452.93. The purity is usually 95%.
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Biological Activity
The compound 3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds and features a complex structure that includes an indole moiety and a thiazolidine ring. The presence of chlorine and fluorine substituents may influence its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties . It has been evaluated against various bacterial strains and fungi:
- Bacterial Activity : The compound demonstrated potent antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values ranged from 16 to 25 µM , which are competitive with established antibiotics like ciprofloxacin .
- Fungal Activity : It also exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
Microorganism | MIC (µM) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 16 | Ciprofloxacin |
Escherichia coli | 20 | Vancomycin |
Pseudomonas aeruginosa | 25 | Methicillin |
Candida albicans | 18 | N/A |
Aspergillus niger | 22 | N/A |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- Cytotoxicity : The compound was tested against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. It exhibited selective cytotoxicity with IC50 values indicating significant inhibition of cancer cell growth .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. The presence of the thiazolidine ring may enhance its interaction with cellular targets involved in cancer progression .
Case Studies
Several case studies have documented the effects of this compound in various biological settings:
- Study on Antimicrobial Efficacy : A study assessed the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound outperformed traditional antibiotics in specific strains, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Line Evaluation : Research involving multiple cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding, indicating early stages of apoptosis .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2S/c1-15-6-11-18(12-20(15)25)28-22(29)14-31-24(28)19-4-2-3-5-21(19)27(23(24)30)13-16-7-9-17(26)10-8-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHIONDNNNLIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.